2,4-Diaminopentanoate

Enzyme kinetics Substrate specificity DAPDH

2,4-Diaminopentanoate (DAP; C₅H₁₂N₂O₂; MW 132.16) is a non-proteinogenic α-amino acid anion and the conjugate base of 2,4-diaminopentanoic acid. The biologically active stereoisomer is (2R,4S)-2,4-diaminopentanoate, which serves as the obligate intermediate in the oxidative branch of the ornithine Stickland fermentation pathway in anaerobic bacteria such as Clostridium sticklandii and Fervidobacterium nodosum.

Molecular Formula C5H11N2O2-
Molecular Weight 131.15 g/mol
Cat. No. B1235806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminopentanoate
Molecular FormulaC5H11N2O2-
Molecular Weight131.15 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)[O-])N)N
InChIInChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/p-1
InChIKeyPCEJMSIIDXUDSN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminopentanoate – A Stereochemically Defined, Non-Proteinogenic Diamino Acid Intermediate for Anaerobic Ornithine Metabolism Research


2,4-Diaminopentanoate (DAP; C₅H₁₂N₂O₂; MW 132.16) is a non-proteinogenic α-amino acid anion and the conjugate base of 2,4-diaminopentanoic acid [1]. The biologically active stereoisomer is (2R,4S)-2,4-diaminopentanoate, which serves as the obligate intermediate in the oxidative branch of the ornithine Stickland fermentation pathway in anaerobic bacteria such as Clostridium sticklandii and Fervidobacterium nodosum [2]. It is produced from D-ornithine by the adenosylcobalamin- and pyridoxal-5′-phosphate-dependent enzyme ornithine 4,5-aminomutase (OAM; EC 5.4.3.5) and is subsequently oxidized by 2,4-diaminopentanoate dehydrogenase (DAPDH; EC 1.4.1.12 / EC 1.4.1.26) to 2-amino-4-oxopentanoate [3].

Stereochemically defined (2R,4S) intermediate for D-ornithine Stickland pathway studies
Substrate for 2,4-diaminopentanoate dehydrogenase (DAPDH) enzyme kinetics and assay development
Compatible with thermostable F. nodosum DAPDH for high-temperature biocatalysis screening

Why Generic Substitution Fails for 2,4-Diaminopentanoate: Stereochemical Stringency, Substrate-Level Regulatory Behavior, and Cofactor Discrimination Preclude Simple In-Class Swaps


Although 2,4-diaminopentanoate belongs to the diamino acid class alongside compounds such as ornithine (2,5-diaminopentanoate), lysine (2,6-diaminohexanoate), and 2,4-diaminobutyrate, these analogs cannot substitute for (2R,4S)-DAP in either enzymatic or metabolic contexts. The DAPDH enzyme exhibits a ~1,100,000-fold preference in catalytic efficiency (kcat/Km) for (2R,4S)-DAP over 2,5-diaminohexanoate [1]. Furthermore, the ornithine 4,5-aminomutase that produces DAP is exquisitely specific for D-ornithine and does not accept L-ornithine, D-lysine, or L-β-lysine, in stark contrast to the promiscuous lysine 5,6-aminomutase [2]. Even the diastereomer (2R,4R)-DAP is metabolized with significantly reduced efficiency, confirming that both the 2,4-substitution pattern and the (2R,4S) configuration are non-negotiable for biological activity [3]. These quantitative barriers mean that procurement of the correct stereoisomer is a hard requirement for reproducible experimental results.

Ornithine / 2,5-Diaminohexanoate

DAPDH catalytic efficiency differs ~10⁶-fold; these analogs produce negligible activity and cannot support pathway reconstitution.

L-Ornithine or Lysine Analogs

Ornithine 4,5-aminomutase (OAM) is strictly specific for D-ornithine; L-ornithine and lysine derivatives are not turned over.

(2R,4R)-Diastereomer

The (2R,4R) stereoisomer is metabolized with significantly reduced efficiency; only (2R,4S) configuration ensures full enzymatic activity.

Product-Specific Quantitative Evidence Guide for (2R,4S)-2,4-Diaminopentanoate Procurement and Experimental Selection


Catalytic Efficiency Discrimination: 1,100,000-Fold Preference of DAPDH for (2R,4S)-DAP Over 2,5-Diaminohexanoate

The Fervidobacterium nodosum DAPDH (EC 1.4.1.26) discriminates against the chain-extended analog 2,5-diaminohexanoate with extreme stringency. The catalytic efficiency (kcat/Km) for the native substrate (2R,4S)-2,4-diaminopentanoate is 330 mM⁻¹s⁻¹, versus only 0.0003 mM⁻¹s⁻¹ for 2,5-diaminohexanoate—a 1,100,000-fold difference [1]. This is driven by a 10-fold higher Km (2.0 mM vs 0.2 mM) and a ~108,000-fold lower turnover number (kcat 0.0006 s⁻¹ vs 65 s⁻¹) for the analog [2][3]. These data establish that even single-methylene homologs of DAP are functionally inert as DAPDH substrates.

Substrate Selectivity
Head-to-head
kcat/Km: 330 vs 0.0003 mM⁻¹s⁻¹ (1,100,000×)
Chain-length fidelity is required for DAPDH activity; analog substitution may lead to false-negative results.
Conditions: pH 8.5, 55°C, F. nodosum DAPDH.
Enzyme kinetics Substrate specificity DAPDH

Cofactor Discrimination: 1,120-Fold Preference of DAPDH for NAD⁺ Over NADP⁺

The metagenomically derived DAPDH from an environmental bacterium exhibits a striking preference for NAD⁺ as the hydride acceptor. The Km for NADP⁺ is 1,120-fold higher than that for NAD⁺, establishing the enzyme as an NAD⁺-preferring dehydrogenase despite possessing measurable dual-cofactor capability [1][2]. This strong cofactor bias is functionally relevant: in the oxidative ornithine degradation pathway, NAD⁺ is the physiologically relevant electron acceptor, while the NADP⁺-dependent activity (EC 1.4.1.12) is kinetically disfavored [3].

Cofactor Preference
Head-to-head
Km(NADP⁺) / Km(NAD⁺) = 1,120-fold
Use NAD⁺ for meaningful catalytic rates; NADP⁺ may cause false-negative activity screens.
Metagenomic DAPDH, as reported by Fonknechten et al. 2009.
Cofactor specificity Nicotinamide coenzyme DAPDH enzymology

Thermostability Differentiation: Fervidobacterium nodosum DAPDH Retains Function with a 38-Minute Half-Life at 90°C, Enabling High-Temperature Biocatalysis

The DAPDH from the hyperthermophilic bacterium Fervidobacterium nodosum Rt17-B1 is the first reported thermophilic 2,4-diaminopentanoate dehydrogenase. It exhibits an optimal reaction temperature of 85°C and an optimal pH of 9.5, with a half-denaturation time (t₁/₂) of 38 minutes at 90°C [1]. At 100°C, the t₁/₂ decreases to 2 minutes, defining the upper operational boundary [2]. In contrast, the mesophilic DAPDH from Clostridium sticklandii (and the metagenomic Ord protein) operate optimally at mesophilic temperatures (~30–37°C), making the F. nodosum enzyme uniquely suited for high-temperature biocatalytic applications such as the asymmetric reductive amination of ketones to chiral amines [3].

Thermostability
Cross-study comparable
t₁/₂ = 38 min at 90°C; T_opt = 85°C
Supports high-temperature biocatalysis screening; mesophilic orthologs denature rapidly.
Half-life 2 min at 100°C.
Thermostable enzymes Biocatalysis Chiral amine synthesis

Uncompetitive Substrate Inhibition: (2R,4S)-DAP Autoregulates DAPDH Activity, Whereas 2,5-Diaminohexanoate Follows Classical Michaelis-Menten Kinetics

A distinctive regulatory feature of the F. nodosum DAPDH is that its native substrate, (2R,4S)-2,4-diaminopentanoate, acts as an uncompetitive inhibitor at elevated concentrations. This contrasts sharply with the behavior toward 2,5-diaminohexanoate, which displays typical Michaelis-Menten kinetics without substrate inhibition [1]. Additionally, the metabolic precursor D-ornithine inhibits the enzyme uncompetitively with an apparent Ki of 0.1 mM [2]. Divalent cations differentially modulate activity: Ca²⁺ at 0.5 mM leaves 85% residual activity, while Co²⁺ at the same concentration reduces activity to 34% [3]. These regulatory properties suggest that DAPDH functions as a controlled valve in the ornithine oxidative degradation pathway, a behavior not observed with non-native substrate analogs.

Kinetic Regulation
Head-to-head
(2R,4S)-DAP: uncompetitive inhibition; analog: Michaelis-Menten kinetics
Substrate inhibition may reduce reaction velocity above threshold; models using analog kinetics may not predict behavior.
D-ornithine Ki = 0.1 mM (uncompetitive).
Enzyme regulation Substrate inhibition Allosteric behavior

Ornithine 4,5-Aminomutase Substrate Stringency: D-Ornithine → 2,4-DAP Conversion Proceeds with High Fidelity, Differentiating OAM from the Promiscuous Lysine 5,6-Aminomutase

The biosynthesis of (2R,4S)-2,4-diaminopentanoate is catalyzed by ornithine 4,5-aminomutase (OAM), which is highly specific for D-ornithine as its sole substrate. OAM does not accept L-ornithine, D-lysine, or L-β-lysine [1]. This stands in marked contrast to its structural homolog lysine 5,6-aminomutase (5,6-LAM), which accepts both D-lysine and L-β-lysine. Structural modeling and mutagenesis studies reveal that weaker and fewer protein-substrate interactions in the 5,6-LAM active site account for its broader substrate tolerance, whereas the tighter, more numerous interactions in OAM enforce stringent specificity [2]. The Y187F and Y187A OAM variants exhibit 25-fold and 1,260-fold reductions in kcat, respectively, underscoring the exquisite active-site tuning required for D-ornithine→DAP interconversion [3].

Aminomutase Fidelity
Class-level inference
OAM: D-Orn only; 5,6-LAM: D-Lys + L-β-Lys accepted
OAM’s strict specificity requires authentic D-ornithine for product formation; promiscuous 5,6-LAM is not a substitute.
Y187F/A variants show 25–1,260× lower kcat.
Radical enzymology Aminomutase specificity Cobalamin-dependent enzymes

Physicochemical Identity Verification: CAS 24317-81-5 Batch Certification and Predicted Solubility Profile Distinguish Authentic 2,4-Diaminopentanoic Acid from Misidentified Ornithine Preparations

Commercially, 2,4-diaminopentanoic acid (CAS 24317-81-5; free acid form of the target anion) is available at ≥95% purity with batch-specific analytical certification including NMR, HPLC, and GC . Its predicted physicochemical properties include water solubility of 213 g/L (ALOGPS), logP of −3.7, pKa (strongest acidic) of 2.64, and pKa (strongest basic) of 10.45 [1]. Critically, some vendor databases conflate 2,4-diaminopentanoic acid with ornithine (CAS 70-26-8; 2,5-diaminopentanoic acid), which is a structurally distinct regioisomer with different biological roles . The boiling point (299.9 ± 30.0 °C at 760 mmHg) and density (1.2 ± 0.1 g/cm³) provide additional orthogonal identification parameters .

Identity Certification
Supporting evidence
CAS 24317-81-5, ≥95% purity, batch NMR/HPLC/GC
Verification of CAS and batch certificate prevents misidentification as ornithine (CAS 70-26-8).
Predicted solubility 213 g/L, logP −3.7.
Quality control Compound authentication Physicochemical properties

Best Research and Industrial Application Scenarios for (2R,4S)-2,4-Diaminopentanoate Based on Quantitative Differentiation Evidence


Anaerobic Ornithine Metabolism and Stickland Fermentation Pathway Reconstruction

(2R,4S)-2,4-Diaminopentanoate is the irreplaceable metabolic intermediate connecting D-ornithine aminomutase (OAM) to DAP dehydrogenase (DAPDH) in the oxidative branch of the ornithine Stickland reaction [1]. In vitro reconstitution of this pathway—relevant to understanding energy metabolism in pathogenic Clostridia and the human gut microbiome—absolutely requires authentic (2R,4S)-DAP, as neither D-ornithine, L-ornithine, nor 2,5-diaminohexanoate can bypass this intermediate. The 1,100,000-fold catalytic discrimination against 2,5-diaminohexanoate [2] means that pathway flux measurements using substitute compounds will underestimate or entirely miss DAPDH-dependent activity.

Thermostable Biocatalytic Production of Chiral γ-Amino Acids and Amine Intermediates

The F. nodosum DAPDH, with its 85°C temperature optimum and 38-minute half-life at 90°C, enables the asymmetric reductive amination of 2-amino-4-oxopentanoate to regenerate (2R,4S)-DAP and related chiral amine products [1]. This thermostability is essential for industrial biocatalytic processes where elevated temperatures enhance substrate solubility, shift equilibrium toward product formation, and reduce microbial contamination risk. Procurement of high-purity (2R,4S)-DAP is required as both the analytical standard for chiral product validation and as the substrate for the reverse (oxidative deamination) reaction used to characterize engineered DAPDH variants [2].

Radical Enzyme Mechanistic Studies: Cobalamin- and PLP-Dependent Aminomutase Research

Ornithine 4,5-aminomutase (OAM) is a rare example of an enzyme that couples adenosylcobalamin radical chemistry with PLP-mediated Schiff base catalysis [1]. The OAM reaction (D-ornithine ⇌ (2R,4S)-2,4-diaminopentanoate) serves as a model system for studying controlled radical propagation in enzymes. Mechanistic investigations—including kinetic isotope effect measurements (Dkcat = 7.6 ± 0.5; Dkcat/Km = 2.5 ± 0.4) and active-site mutagenesis studies (Y187F: 25-fold kcat reduction; Y187A: 1,260-fold reduction)—require both D-ornithine and authentic (2R,4S)-DAP as substrates and product standards [2]. The high substrate specificity of OAM, contrasted with the promiscuity of lysine 5,6-aminomutase, provides a comparative framework for understanding the structural determinants of enzyme selectivity in radical-mediated reactions [3].

Enzyme Engineering and Directed Evolution Campaigns Targeting Amine Dehydrogenase Activity

The dual-cofactor capability (NAD⁺/NADP⁺) combined with the extreme cofactor preference ratio (1,120-fold for NAD⁺) makes DAPDH an attractive scaffold for directed evolution campaigns aiming to invert or broaden cofactor specificity [1]. Protein engineering efforts targeting DAPDH from thermophilic sources (F. nodosum, Petrotoga mobilis) have already demonstrated utility for the asymmetric synthesis of 4-aminopentanoic acid derivatives with >99.5% enantiomeric excess [2]. High-purity (2R,4S)-DAP is essential as the screening substrate for activity assays, the product standard for chiral HPLC calibration, and the reference compound for characterizing the uncompetitive substrate inhibition kinetics that must be engineered out for process-scale applications [3].

Application
Selection Property
Validation Focus
Anaerobic ornithine pathway reconstitution
Stereochemical identity and chain-length specificity
DAPDH activity confirmation with (2R,4S)-DAP
Thermostable chiral amine biocatalysis
Thermostable enzyme compatibility (F. nodosum DAPDH)
Chiral product verification under high-temperature conditions
Radical aminomutase mechanistic studies
OAM substrate specificity and cofactor requirement
Product formation fidelity with D-ornithine and (2R,4S)-DAP
Enzyme engineering: cofactor specificity campaigns
Cofactor preference ratio (NAD⁺ vs NADP⁺) and substrate inhibition profile
Screening substrate activity and chiral HPLC calibration
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